molecular formula C10H11Cl2NO B1374669 Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride CAS No. 606129-35-5

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride

Cat. No. B1374669
M. Wt: 232.1 g/mol
InChI Key: ARMLZMPGXDTLHX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride is a chemical compound with the molecular formula C10H11Cl2NO and a molecular weight of 232.1 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.



Molecular Structure Analysis

The molecular structure of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.



Physical And Chemical Properties Analysis

The physical and chemical properties of Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride are not well-documented in the sources I found.


Scientific Research Applications

Catalytic Asymmetric Synthesis

Azetidinone derivatives have been evaluated for their utility in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, an azetidine-containing compound, has demonstrated significant potential in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights azetidinones' role in the synthesis of chirally pure substances, which is crucial in the pharmaceutical industry (Wang et al., 2008).

Microwave-Assisted Synthesis

Research has also explored the microwave-assisted rapid synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones. This approach enhances efficiency and effectiveness in the synthesis process, offering a viable method for preparing pharmacologically active heterocycles with potential antibacterial and antifungal properties (Mistry & Desai, 2006).

Antimicrobial Activity

Several studies have synthesized novel azetidinone derivatives and evaluated their antibacterial and anticonvulsant activities. Compounds derived from azetidinones have shown good antibacterial activity against various pathogens, indicating their potential as therapeutic agents (Rajasekaran & Murugesan, 2006).

Anticancer Agents

Novel pyrazole derivatives with azetidinone moieties have been synthesized and characterized for their potential antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, suggesting azetidinones' role in developing new anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

QSAR Studies and Antibacterial Agents

QSAR studies on azetidinone derivatives have been conducted to understand their antibacterial activity better. These studies provide insights into how structural modifications in azetidinones can enhance their efficacy as antibacterial agents (Desai et al., 2008).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.


Future Directions

Unfortunately, I couldn’t find any information on the future directions of research or applications for Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride.


properties

IUPAC Name

azetidin-3-yl-(4-chlorophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMLZMPGXDTLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-yl(4-chlorophenyl)methanone hydrochloride

Synthesis routes and methods

Procedure details

A solution of (1-Benzhydryl-azetidin-3-yl)-(4-chloro-phenyl)-methanone (19.8 g, 54.8 mmol) in dichloromethane (250 ml), cooled to −4° C., is treated with 1-chloroethylchloroformate (8.0 ml, 73.8 mmol) and allowed to warm to ambient temperature. The reaction mixture is stirred for 18 hours and then evaporated. The residue is dissolved in methanol (220 ml) and stirred at ambient temperature for 3.5 hours. The methanol solution is concentrated and the product precipitated by addition of diethylether. The precipitate is collected by filtration and dries under high vacuum to afford Azetidin-3-yl-(4-chloro-phenyl)-methanone hydrochloride. [MH]+ 195.95.
Name
(1-Benzhydryl-azetidin-3-yl)-(4-chloro-phenyl)-methanone
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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